molecular formula C23H14BrNO4 B2803471 N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 154267-55-7

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2803471
CAS No.: 154267-55-7
M. Wt: 448.272
InChI Key: QYLIKHQODQYGGJ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a chromene carboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Bromophenyl Intermediate: The initial step involves the bromination of a benzoyl phenyl compound to introduce the bromine atom at the desired position.

    Coupling with Chromene Derivative: The brominated intermediate is then coupled with a chromene derivative under specific reaction conditions, often involving a base catalyst and an appropriate solvent.

    Amidation Reaction: The final step involves the amidation of the coupled product to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
  • N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
  • N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide

Uniqueness

N-(2-benzoyl-4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its chromene carboxamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific biological activities.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrNO4/c24-16-10-11-19(17(13-16)21(26)14-6-2-1-3-7-14)25-22(27)18-12-15-8-4-5-9-20(15)29-23(18)28/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIKHQODQYGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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